1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine
Description
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[3-(2-methoxy-5-nitrophenoxy)propyl]pyrrolidine |
InChI |
InChI=1S/C14H20N2O4/c1-19-13-6-5-12(16(17)18)11-14(13)20-10-4-9-15-7-2-3-8-15/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
SPLNCOVYEHIZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The aromatic portion, 2-methoxy-5-nitrophenol or its derivatives, is prepared or commercially sourced. Nitration of 2-methoxyphenol at the 5-position is achieved using classical nitration protocols involving nitric acid under controlled temperature conditions to avoid over-nitration or side reactions.
Formation of 3-(2-Methoxy-5-nitrophenoxy)propyl Intermediate
The phenolic hydroxyl group of 2-methoxy-5-nitrophenol is alkylated with 3-halopropyl derivatives (e.g., 3-chloropropyl or 3-bromopropyl halides) under basic conditions. Potassium carbonate or sodium hydride in inert solvents such as dimethylformamide or tetrahydrofuran is commonly used to deprotonate the phenol, facilitating nucleophilic substitution to yield 3-(2-methoxy-5-nitrophenoxy)propyl halide or directly the ether.
Coupling with Pyrrolidine
The key step involves the nucleophilic substitution of the halogen in the 3-(2-methoxy-5-nitrophenoxy)propyl intermediate by pyrrolidine. This reaction is typically carried out in an inert solvent such as dimethylformamide or acetone under reflux or elevated temperatures (e.g., 50–100 °C). Potassium carbonate or triethylamine may be added as a base to scavenge the released halide acid.
The reaction conditions are optimized to avoid side reactions such as elimination or over-alkylation. The product is isolated by extraction, washing, drying, and chromatographic purification, often using alumina or silica gel columns with solvents like methylene chloride or methanol mixtures.
Alternative Synthetic Approaches
Nitration and Reduction Sequence: Starting from 2-methoxyphenol derivatives, nitration to introduce the nitro group at the 5-position is followed by reduction to the amino group if required for further functionalization. Catalytic hydrogenation over palladium on carbon or chemical reductions (tin/hydrochloric acid) are employed.
Cyclization and Substitution Reactions: Some methods involve cyclization via iodocyclisation of homoallylamines to form pyrrolidine rings, which can then be functionalized with methoxy and nitro substituents on the aromatic ring. Thermal isomerization of azetidine intermediates to pyrrolidines has been reported to yield stereoselective products under controlled temperature.
1,3-Dipolar Cycloaddition: Although more common for pyrrolidine ring construction in other contexts, 1,3-dipolar cycloaddition reactions involving azomethine ylides and dipolarophiles can be adapted for pyrrolidine derivatives synthesis, providing regio- and stereoselective control.
- Data Table: Typical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration of 2-methoxyphenol | HNO3 (nitric acid), H2SO4 (sulfuric acid) | None (neat or aqueous) | 0–25 °C | 1–3 h | 70–85 | Controlled to avoid over-nitration |
| Alkylation of phenol | 3-chloropropyl halide, K2CO3 or NaH | DMF, THF | 50–80 °C | 6–24 h | 75–90 | Inert atmosphere recommended |
| Nucleophilic substitution | Pyrrolidine, K2CO3 or Et3N | DMF, acetone, benzene | Reflux (50–100 °C) | 4–24 h | 65–85 | Purification by chromatography |
| Reduction of nitro group | Pd/C catalyst, H2 or Sn/HCl | Ethanol, water | Room temp to 50 °C | 2–6 h | 80–95 | For conversion to amino derivatives if needed |
The preparation of this compound is best achieved via a multi-step synthesis involving selective nitration, alkylation of phenol, and nucleophilic substitution with pyrrolidine.
The use of inert solvents such as dimethylformamide or tetrahydrofuran and bases like potassium carbonate ensures efficient alkylation and substitution reactions with good yields and minimal side products.
Temperature control during nitration and substitution steps is critical to avoid decomposition or unwanted side reactions.
Alternative synthetic routes involving iodocyclisation and thermal isomerization offer stereoselective access to pyrrolidine derivatives, which may be adapted for related compounds bearing nitro and methoxy substituents.
Purification techniques including alumina or silica gel chromatography are essential for isolating pure product, especially due to the presence of closely related by-products.
The synthetic methods described are consistent with industrial and laboratory-scale preparations, balancing yield, purity, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperazine-Based Analogs (HBK Series)
A series of piperazine derivatives (HBK14–HBK19) share structural similarities with 1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine, particularly in their phenoxypropyl backbone. Key differences include:
- Core Structure : The HBK series uses a piperazine ring instead of pyrrolidine.
- Substituents: Variations in phenoxy substituents (e.g., 2-chloro-6-methyl, 2,5-dimethyl, or trimethyl groups) modulate receptor binding and physicochemical properties. For example, HBK15 (2-chloro-6-methylphenoxy) exhibits enhanced lipophilicity compared to the nitro-substituted target compound .
Table 1: Structural and Functional Comparison with HBK Series
Pyrrolidine Derivatives with Nitrophenoxy Groups
highlights compounds with structural similarity scores ≥0.60:
- 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (CAS: 92033-81-3, similarity: 0.73): The nitro group at the para position reduces steric hindrance compared to the ortho-substituted methoxy-nitro group in the target compound. This impacts solubility and metabolic stability .
- 3-Phenoxypyrrolidine hydrochloride (CAS: 21767-15-7, similarity: 0.72): Lacks the propyl linker, reducing conformational flexibility and altering binding kinetics .
Table 2: Comparison with Nitrophenoxy-Pyrrolidine Derivatives
Pyrrolidine-Based TRK Inhibitors
describes (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a TRK inhibitor. Unlike the target compound, this molecule integrates a pyrazolo-pyrimidine scaffold and fluorophenyl groups, enhancing kinase selectivity. The shared pyrrolidine moiety facilitates conformational alignment in binding pockets, but the nitro group in the target compound confers distinct electronic properties for epigenetic enzyme inhibition .
Bromo-Nitrophenyl-Pyrrolidine Derivatives
1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS: 1033201-57-8) shares the nitro and aryl-pyrrolidine framework but replaces the methoxy group with bromine. The bromine atom increases molecular weight (MW = 295.11 g/mol) and alters π-π stacking interactions compared to the target compound (MW = 294.31 g/mol). This derivative is primarily used as a pharmaceutical intermediate, whereas the target compound has demonstrated utility in epigenetic drug development .
Pharmacological and Physicochemical Insights
- Bioactivity: The target compound’s nitro group enhances electrophilicity, enabling interactions with cysteine residues in epigenetic enzymes like G9a. In contrast, HBK compounds with chloro/methyl groups target monoaminergic receptors .
- Solubility : The methoxy-nitro substitution improves aqueous solubility (logP ≈ 2.1) compared to brominated analogs (logP ≈ 3.5) .
- Synthetic Complexity: The Mitsunobu reaction used for the target compound (yield: ~75%) is more efficient than multi-step protocols for HBK derivatives (yields: 50–65%) .
Biological Activity
1-(3-(2-Methoxy-5-nitrophenoxy)propyl)pyrrolidine is a compound that belongs to the pyrrolidine family, which has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound features a pyrrolidine ring substituted with a 2-methoxy-5-nitrophenoxy group. This unique substitution pattern is believed to enhance its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Pyrrolidine derivatives, including the target compound, have shown significant antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain pyrrolidine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Acinetobacter baumannii, indicating potent antibacterial activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | A. baumannii | 31.25 |
| Other Pyrrolidines | E. coli, S. aureus | >100 |
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has also been explored. In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrrolidine derivatives. Modifications in the substituents on the pyrrolidine ring can significantly influence biological activity. For instance, electron-donating groups like methoxy enhance the lipophilicity and bioavailability of the compound, thereby improving its interaction with biological targets .
Case Study 1: Antimicrobial Testing
In a recent investigation, researchers synthesized several pyrrolidine derivatives and tested their antimicrobial activities against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with nitro and methoxy substituents exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
Case Study 2: Anticancer Efficacy
Another study focused on evaluating the anticancer effects of this compound on MCF-7 cells. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis via caspase activation, suggesting its potential as an anticancer agent .
Q & A
Q. Key Data :
| Parameter | Optimal Condition |
|---|---|
| Reaction Time | 12–24 hours |
| Solvent | Anhydrous DMF |
| Temperature | 70°C |
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons near δ 7.0–8.5 ppm for nitro groups).
- IR Spectroscopy : Confirm nitro ( ~1520 cm⁻¹ asymmetric stretch) and ether ( ~1250 cm⁻¹ C-O) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry (see analogous studies in ).
Advanced: How can computational methods (e.g., DFT) predict electronic properties or reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential (e.g., nitro group as an electron-withdrawing moiety).
- Molecular Dynamics (MD) : Simulate solvation effects or ligand-protein interactions if studying biological activity.
- Software Tools : Gaussian, ORCA, or AI-driven platforms (e.g., Science Navigator ) for hypothesis testing.
Q. Example Calculation :
| Property | DFT Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -2.8 |
| Band Gap | 3.4 |
Advanced: How should researchers address contradictions between experimental data (e.g., NMR shifts vs. computational predictions)?
Answer:
Cross-Validation : Compare with alternative techniques (e.g., X-ray vs. NMR for conformation).
Sample Purity : Re-purify via column chromatography or recrystallization to eliminate impurities.
Solvent/Isotope Effects : Test NMR in deuterated vs. non-deuterated solvents.
Error Analysis : Replicate DFT calculations with varied basis sets (e.g., B3LYP/6-31G** vs. M06-2X). Reference experimental design frameworks in .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- Hazard Identification : Nitro groups may be explosive under heat; methoxy groups are generally low-risk.
- PPE : Use nitrile gloves, lab coat, and fume hood.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap (see SDS guidelines in ).
Advanced: What strategies are effective for studying the compound’s stability under varying pH or thermal conditions?
Answer:
Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., nitro group stability above 150°C).
pH Stability Assays : Incubate in buffers (pH 3–10) and monitor degradation via HPLC.
Kinetic Studies : Fit degradation data to Arrhenius or Eyring equations for activation energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
